1-Cyclopropoxy-3-isopropylbenzene
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Overview
Description
1-CYCLOPROPOXY-3-(PROPAN-2-YL)BENZENE, also known by its chemical formula C12H16O, is an organic compound with a molecular weight of 176.25 g/mol . This compound features a benzene ring substituted with a cyclopropoxy group and an isopropyl group, making it a unique aromatic ether.
Preparation Methods
The synthesis of 1-CYCLOPROPOXY-3-(PROPAN-2-YL)BENZENE can be achieved through various synthetic routes. One common method involves the electrophilic aromatic substitution of benzene derivatives . In this process, the benzene ring undergoes substitution reactions where electrophiles replace hydrogen atoms on the aromatic ring. The reaction conditions typically involve the use of catalysts such as aluminum chloride (AlCl3) and reagents like cyclopropyl alcohol and isopropyl chloride.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
Chemical Reactions Analysis
1-CYCLOPROPOXY-3-(PROPAN-2-YL)BENZENE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-CYCLOPROPOXY-3-(PROPAN-2-YL)BENZENE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical precursor or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-CYCLOPROPOXY-3-(PROPAN-2-YL)BENZENE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropoxy and isopropyl groups may influence the compound’s binding affinity and specificity. The pathways involved can include signal transduction, metabolic processes, or cellular responses .
Comparison with Similar Compounds
Similar compounds to 1-CYCLOPROPOXY-3-(PROPAN-2-YL)BENZENE include:
1-CYCLOPROPOXY-2-(PROPAN-2-YL)BENZENE: This compound has a similar structure but with different substitution positions on the benzene ring.
1-CYCLOPROPOXY-4-(PROPAN-2-YL)BENZENE: Another positional isomer with the isopropyl group at the para position relative to the cyclopropoxy group.
Properties
Molecular Formula |
C12H16O |
---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-cyclopropyloxy-3-propan-2-ylbenzene |
InChI |
InChI=1S/C12H16O/c1-9(2)10-4-3-5-12(8-10)13-11-6-7-11/h3-5,8-9,11H,6-7H2,1-2H3 |
InChI Key |
YFHKLOSTVTZALA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC2CC2 |
Origin of Product |
United States |
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